molecular formula C15H13ClFN3O B8297417 2-Chloro-6-fluoro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

2-Chloro-6-fluoro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B8297417
M. Wt: 305.73 g/mol
InChI Key: XIUQSLSSZNIZOG-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C15H13ClFN3O and its molecular weight is 305.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13ClFN3O

Molecular Weight

305.73 g/mol

IUPAC Name

2-chloro-6-fluoro-4-[2-(oxan-2-yl)pyrazol-3-yl]benzonitrile

InChI

InChI=1S/C15H13ClFN3O/c16-12-7-10(8-13(17)11(12)9-18)14-4-5-19-20(14)15-3-1-2-6-21-15/h4-5,7-8,15H,1-3,6H2

InChI Key

XIUQSLSSZNIZOG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)C3=CC(=C(C(=C3)Cl)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluoro-4-iodobenzonitrile (5.75 g, 20.4 mmol) and 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (7.39 g, 26.6 mmol) in THF (60 ml) was added bis(triphenylphosphine)-palladium(II) chloride (0.717 g, 1.02 mmol), sodium carbonate (5.20 g, 49.0 mmol) and water (20 ml). Reaction mixture was heated at 60° C. for 2 h, concentrated to ¼ of the volume, diluted with water (40 ml) and stirred at RT for 1 h. Thus resulting solid was filtered and suspended in EtOH (30 ml). Suspension was stirred at −10° C. for 1 h, precipitate was filtered and washed with EtOH to yield 2.90 g (46%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 1.49-1.72 (m, 3H), 1.78-2.03 (m, 2H), 2.29-2.44 (m, 1H), 3.56-3.68 (m, 1H), 3.93-4.03 (m, 1H), 5.36 (dd, 1H), 6.78 (d, 1H), 7.66 (d, 1H), 7.73 (dd, 1H), 7.81 (m, 1H).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.717 g
Type
catalyst
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

2-Chloro-6-fluoro-4-iodobenzonitrile (291 mmol, 82 g), THF (800 ml) and 1-(tetra-hydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (350 mmol, 97 g) were added into a flask and stirred. Bis(triphenylphosphine)palladium(II) chloride (14.57 mmol, 10.22 g), sodium carbonate (699 mmol, 74.1 g) and water (350 ml) were added. The resulting mixture was heated to 60° C. and stirred for 2 h. The solvents were evaporated. Water was added and the mixture was left to stir overnight. EtOAc and water were added and the insoluble precipitates were removed by filtration. The organic phase was separated from the filtrate and the water phase was extracted with more EtOAc. The combined organics were evaporated and the residue was combined with previously filtrated solid. The collected solids were suspended in EtOH and water. The mixture was heated to boiling point, allowed to cool to RT and stirred for an hour at ambient temperature. The mixture was cooled to 0° C. and stirred for another hour. The precipitate was washed with a small amount of cold 1:1 water/EtOH. The filtered solids were dried under vacuum. 91.2 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.50-1.70 (m, 3H), 1.79-1.89 (m, 1H), 1.92-2.03 (m, 1H), 2.30-2.44 (m, 1H), 3.56-3.67 (m, 1H), 3.93-4.02 (m, 1H), 5.36 (dd, 1H), 6.78 (d, 1H), 7.66 (d, 1H), 7.73 (dd, 1H), 7.80-7.83 (m, 1H).
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
74.1 g
Type
reactant
Reaction Step Two
Quantity
10.22 g
Type
catalyst
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

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